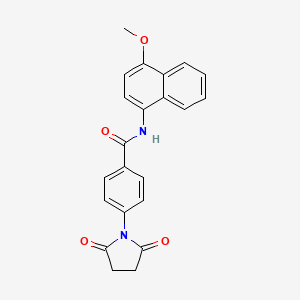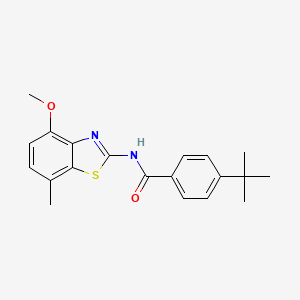![molecular formula C19H13N3O4 B2824931 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-cyanobenzamide CAS No. 1210633-17-2](/img/structure/B2824931.png)
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-cyanobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-cyanobenzamide” is a compound that belongs to the class of substituted cinnamides . Substituted cinnamides have been found to exhibit a variety of medicinal properties, including anti-inflammatory, anti-convulsant, antioxidant, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet, and anti-tumoral activities .
Synthesis Analysis
The synthesis of similar compounds involves the use of various techniques and reagents. For instance, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides were synthesized and evaluated for their antitumor activities . The synthesis process often involves the use of Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzo[d][1,3]dioxol-5-yl group attached to an isoxazol-3-yl group via a methylene bridge, and a cyanobenzamide group also attached via a methylene bridge . The structure was designed using Marvin sketch .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. For instance, the synthesis of similar compounds involves reactions such as Pd-catalyzed C-N cross-coupling .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been predicted using various in silico tools. These tools have been used to calculate various molecular properties relevant to drug motifs, including the prediction of ADME properties, BBB penetration, and solubility . All the derivatives obey Lipinski’s rule of five and have good bioactive scores .Applications De Recherche Scientifique
Hydrolysis and Soil Metabolism
A study by Rouchaud, Gustin, Moulard, and Plisnier (2010) explores the hydrolysis of a benzoylamide derivative related to isoxaben, a herbicide. It was found that in aqueous acid hydrolysis, the compound transformed unexpectedly into 5-isoxazolinone and 2,6-dimethoxybenzamide. This reaction pathway is also a primary soil metabolism pathway, indicating the environmental behavior of such compounds (Rouchaud, Gustin, Moulard, & Plisnier, 2010).
Chemical Synthesis and Catalysis
A 2018 study by Xu, Zhao, Li, and Liu investigates benzo[d]isoxazoles' role in gold-catalyzed cycloaddition reactions with ynamides. This process provides access to polysubstituted 2H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines, showcasing the versatility of benzo[d]isoxazoles in synthetic chemistry (Xu, Zhao, Li, & Liu, 2018).
Radiochemistry and Imaging
Gao, Wang, and Zheng (2018) detail the synthesis of carbon-11-labeled CK1 inhibitors for potential PET radiotracers in Alzheimer's disease imaging. This work underscores the applicability of benzodioxol derivatives in developing diagnostic tools for neurodegenerative diseases (Gao, Wang, & Zheng, 2018).
Antipsychotic Drug Development
Yang et al. (2016) synthesized benzamides with potent properties on dopamine and serotonin receptors, indicating their potential as antipsychotics. These compounds, such as 3-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)-piperidin-1-yl)butoxy)-N-methylbenzamide, offer insights into the design of new drugs for psychiatric disorders (Yang et al., 2016).
Polymer Science
Butt, Akhtar, Zafar-uz-Zaman, and Munir (2005) synthesized new diamines incorporating benzamide derivatives, highlighting their utility in polymer science. Their work demonstrates the role of these compounds in creating materials with unique properties, such as high degradation temperatures and specific heat capacities (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Antiproliferative Activity in Cancer Research
Youssef, El-Moneim, Fathalla, and Nafie (2020) designed and synthesized N-alkyl-2-(substitutedbenzamido) benzamides with promising antiproliferative activity against cancer cell lines. This research illustrates the therapeutic potential of benzamide derivatives in oncology (Youssef, El-Moneim, Fathalla, & Nafie, 2020).
Mécanisme D'action
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
It is known that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways, given its potential anticancer activity. One of the key mechanisms studied in similar compounds is the modulation of microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines . This suggests that the compound may have a significant molecular and cellular effect, potentially inducing apoptosis and causing cell cycle arrest in cancer cells .
Orientations Futures
The compound and its derivatives show promise in the field of medicinal chemistry due to their wide range of medicinal properties . Future research could focus on further optimization of these compounds to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships .
Propriétés
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-3-cyanobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4/c20-9-12-2-1-3-14(6-12)19(23)21-10-15-8-17(26-22-15)13-4-5-16-18(7-13)25-11-24-16/h1-8H,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNHBIDHMHGWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2824852.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea](/img/structure/B2824854.png)
![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2824855.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2824858.png)

![N-(2-ethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2824862.png)
![methyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate](/img/structure/B2824863.png)

![6-Phenyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2824866.png)
![6-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-3-isopropyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2824869.png)
![1-(4-Benzoylphenoxy)-3-[4-(benzenesulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B2824871.png)
